Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with methoxycarbonylmethyl and carboxylic acid methyl ester groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. For example, the reaction of an alkene with diazomethane in the presence of a catalyst such as copper(I) chloride can yield the desired cyclopropane derivative.
Another method involves the esterification of cyclopropane-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically requires refluxing the reactants for several hours to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or other substituted derivatives.
Scientific Research Applications
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological properties that could be useful in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors facilitate various transformations, such as ring-opening reactions and nucleophilic substitutions.
In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivative being studied.
Comparison with Similar Compounds
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the methoxycarbonylmethyl group, resulting in different reactivity and applications.
Cyclopropane-1,1-dicarboxylic acid:
1-(Methoxycarbonylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a free carboxylic acid group instead of a methyl ester, affecting its reactivity and solubility.
Properties
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)5-8(3-4-8)7(10)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRNSKVNRMSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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